(3-Amino-6-bromobenzofuran-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
(3-amino-6-bromo-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3,12H,4,11H2 |
InChI Key |
BOTAATXPLUVEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2N)CO |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies for 3 Amino 6 Bromobenzofuran 2 Yl Methanol
Strategies for Regioselective Benzofuran (B130515) Core Construction
The formation of the 6-bromobenzofuran (B120239) backbone, substituted at the 2- and 3-positions, is the foundational step. Achieving the desired regiochemistry is paramount and can be accomplished through several key strategies. A common approach involves the formation of the O–C2 bond from phenols and α-haloketones. nih.gov For the target molecule, this would likely involve a starting material such as a 4-bromophenol (B116583) derivative.
Intramolecular cyclization is a powerful strategy that involves forming the furan (B31954) ring from a single, appropriately substituted acyclic precursor, typically an ortho-substituted phenol (B47542).
One effective method is the base-promoted intramolecular cyclization of o-bromobenzylketones, which proceeds without the need for a transition metal catalyst. researchgate.net Another prominent pathway is the acetylene-activated SNAr/intramolecular cyclization cascade. In this approach, an ortho-acetylene group activates the substrate for nucleophilic aromatic substitution, followed by a 5-endo-dig cyclization to form the benzofuran ring. rsc.org This method is advantageous as it tolerates halogen substituents like bromine. rsc.org
Acyloxy sulfones derived from phenols can also undergo efficient intramolecular cyclization. nih.gov Deprotonation of the sulfone initiates cyclization onto the acyl group, and subsequent acid-catalyzed dehydration yields the benzofuran structure. nih.gov
Table 1: Selected Intramolecular Cyclization Strategies for Benzofuran Synthesis
| Method | Key Precursor | Reagents/Conditions | Advantage |
|---|---|---|---|
| Base-Promoted Cyclization | o-Bromobenzylketones | Potassium t-butoxide | Transition-metal-free researchgate.net |
| Acetylene-Activated Cascade | Phenol with ortho-acetylene group | Nucleophile, base (in water or DMSO) | Tolerates halogens, metal-free rsc.org |
Intermolecular cycloadditions construct the benzofuran ring by combining two distinct molecular entities. These reactions can offer high efficiency and control over substitution patterns. A notable example is the [4+1] cycloaddition between ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzyl alcohols, and isocyanides. nih.govnih.gov This method has been successfully used to generate 2-aminobenzofurans under mild, scandium-triflate-catalyzed conditions. nih.gov
Copper-catalyzed [3+2] cycloaddition of substrates like indole-3-acrylates with p-benzoquinone has also been developed to create benzofuran scaffolds, demonstrating the versatility of cycloaddition pathways in heterocyclic synthesis. rsc.org The classical Diels-Alder reaction, a [4+2] cycloaddition, also serves as a reliable method for forming six-membered rings that can be precursors to aromatic systems like benzofurans. wikipedia.org
Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis and feature heavily in benzofuran construction. acs.orgelsevier.com These catalysts facilitate key bond-forming events, such as C-H activation, cross-coupling, and annulation reactions.
A widely used strategy is the palladium and copper co-catalyzed Sonogashira coupling of halo-phenols (e.g., an iodophenol) with terminal alkynes, followed by an intramolecular cyclization to furnish the benzofuran derivative. nih.govacs.org Palladium-catalyzed oxidative annulation of phenols with unactivated internal alkynes is another powerful technique that allows for the construction of 2,3-disubstituted benzofurans. researchgate.net
Copper-mediated oxidative annulation of phenols and unactivated internal alkynes represents a distinct approach, proceeding through a proposed mechanism of reversible electrophilic carbocupration followed by cyclization. rsc.org
Table 2: Overview of Transition-Metal-Catalyzed Benzofuran Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Pd/Cu | Sonogashira Coupling / Cyclization | Iodophenols, Terminal Alkynes | High efficiency, good functional group tolerance. nih.govacs.org |
| Pd(OAc)₂ | Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Access to a wide range of 2,3-disubstituted benzofurans. researchgate.net |
| Cu(OAc)₂ | Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Novel mechanism via carbocupration. rsc.org |
Introduction and Functionalization of the 3-Amino Moiety
With the 6-bromobenzofuran core established, the next critical step is the introduction of the amino group at the C3 position and the methanol (B129727) group at C2. The C2-methanol group would typically originate from an α-hydroxycarbonyl starting material used in the cyclization step. rsc.org The introduction of the C3-amino group can be achieved either during the ring-forming process or by functionalizing a pre-existing benzofuran.
Several methods allow for the direct formation of 3-aminobenzofurans. One elegant strategy is the copper-catalyzed annulative amination of ortho-alkynylphenols with electrophilic amination reagents like O-acylated hydroxylamines. organic-chemistry.org This reaction proceeds with an "umpolung" (reverse polarity) amination strategy. organic-chemistry.org
Another direct route involves the cyclization of 2-hydroxybenzonitrile (B42573) derivatives. nih.gov For instance, the reaction of 2-hydroxybenzonitrile with a suitable electrophile, followed by base-mediated cyclization (e.g., with potassium t-butoxide), can directly yield a 3-aminobenzofuran scaffold. nih.gov
A tandem SNAr-cyclocondensation strategy provides a robust method for synthesizing fluorinated 3-aminobenzofurans, which serves as a model for halogenated systems. rsc.org This reaction combines a polyfluorinated benzonitrile (B105546) with an α-hydroxycarbonyl compound, where the nitrile group is converted into the 3-amino group upon cyclization. rsc.org
Alternatively, the amino group can be introduced after the benzofuran ring has been constructed. This often involves the chemical transformation of a precursor functional group at the C3 position. A common and reliable method is the reduction of a 3-nitrobenzofuran, which can be synthesized and then reduced to the corresponding 3-aminobenzofuran using standard reducing agents.
Another innovative approach is the amination of 3-substituted benzofuran-2(3H)-ones. acs.org These precursors can undergo an efficient amination reaction, promoted by a base like cesium carbonate, to introduce the amino functionality at the C3 position. acs.org This reaction is proposed to proceed through a single-electron-transfer mechanism, highlighting a novel reactivity pattern for the benzofuranone system. acs.org
Introduction of the 6-Bromine Substituent
The placement of a bromine atom at the C6 position of the benzofuran ring is a critical step that can be achieved at different stages of the synthesis, either by direct halogenation of a pre-formed benzofuran core or by utilizing a building block that already contains the bromine atom.
Halogenation of Benzofuran Precursors
Direct bromination of an existing benzofuran or 3-aminobenzofuran derivative is a common strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents and the reaction conditions. For instance, the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide has been studied, yielding different brominated products depending on the reaction conditions. nih.gov While not a direct analogue, this illustrates the principle of halogenating a substituted heterocyclic system. A typical reagent for such a transformation is N-Bromosuccinimide (NBS) or elemental bromine, often in a suitable solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent. nih.govrsc.org The amino group at the 3-position is an activating, ortho-, para-director, which would favor substitution at the 2, 4, and 6-positions. Therefore, careful control of stoichiometry and reaction conditions is necessary to achieve selective bromination at the 6-position and avoid the formation of di- or tri-brominated byproducts.
Synthesis Utilizing Pre-functionalized Brominated Building Blocks
An alternative and often more controlled approach involves starting the synthesis with a commercially available or readily prepared brominated aromatic compound. acs.org A common starting material for this strategy is p-bromophenol. orgsyn.org This pre-functionalized building block ensures the bromine is correctly positioned from the outset, avoiding issues with regioselectivity during later-stage halogenation.
A prevalent method for constructing the benzofuran core from such precursors is through Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.govnih.govacs.org In this approach, a brominated phenol is coupled with a terminal alkyne. The resulting o-alkynylphenol intermediate can then undergo cyclization to form the furan ring. nih.govresearchgate.netdigitellinc.comrsc.org This method is highly versatile and compatible with a wide range of functional groups, making it a cornerstone of modern benzofuran synthesis.
Elaboration of the 2-Hydroxymethyl Functionality
The introduction of the hydroxymethyl group at the C2 position is another key transformation. This is typically achieved by the reduction of a more oxidized functional group, such as a carboxylic acid, ester, or aldehyde, which is first installed at the C2 position.
Reduction of Carboxylic Acid, Ester, or Aldehyde Derivatives at C2
The C2 position of the benzofuran ring can be functionalized to carry a carboxylic acid or its ester derivative. nih.govnih.gov These functional groups can then be reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols and is frequently used for this purpose. pearson.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. researchgate.net
For example, a synthetic route could involve the preparation of an ethyl 3-nitro-6-bromobenzofuran-2-carboxylate intermediate. The ester group at C2 can be reduced to a hydroxymethyl group using LiAlH₄. masterorganicchemistry.com Simultaneously, or in a subsequent step, the nitro group at C3 would also be reduced to the desired amino group.
Table 1: Representative Reduction Conditions for C2 Functional Groups
| C2-Substituent | Reducing Agent | Solvent | Typical Conditions | Product |
| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Dry THF or Et₂O | 0°C to reflux, followed by aqueous workup | Hydroxymethyl (-CH₂OH) |
| Aldehyde (-CHO) | Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol | 0°C to room temperature | Hydroxymethyl (-CH₂OH) |
| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Dry THF or Et₂O | 0°C to reflux, followed by aqueous workup | Hydroxymethyl (-CH₂OH) |
This table presents typical reagents and conditions and may require optimization for specific substrates.
Direct Hydroxymethylation Approaches
Direct hydroxymethylation, the introduction of a -CH₂OH group onto the benzofuran ring in a single step, is less common than the reduction strategy. Such transformations often face challenges with regioselectivity and require specific activating groups or catalysts. While methods for the direct functionalization of benzofuran C-H bonds are an active area of research, a two-step process involving formylation followed by reduction is generally more reliable and widely practiced for installing the 2-hydroxymethyl group.
Convergent and Modular Synthetic Routes for (3-Amino-6-bromobenzofuran-2-yl)methanol
Convergent and modular syntheses are highly efficient strategies for constructing complex molecules like this compound. mdpi.comnih.govresearchgate.netrsc.org These approaches involve preparing key fragments of the target molecule independently and then combining them in the final stages of the synthesis. nih.gov This allows for flexibility and the rapid generation of analogues for research purposes.
A plausible convergent strategy could involve:
Fragment A Synthesis: Preparation of a 6-bromo-2-formylbenzofuran or a related C2-functionalized derivative, starting from p-bromophenol. orgsyn.org
Fragment B Introduction: Introduction of the 3-amino group. This is often achieved by nitration at the 3-position followed by reduction. The reduction of a 3-nitro group can be accomplished with various reagents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.
Final Elaboration: Reduction of the C2-formyl or ester group to the hydroxymethyl functionality using a suitable reducing agent like LiAlH₄. pearson.commasterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira nih.govnih.govacs.orgthieme-connect.com and Suzuki couplings, are instrumental in many modular approaches to benzofurans, enabling the connection of different aromatic and heterocyclic fragments. researchgate.netthieme-connect.com For instance, a modular route could involve coupling a pre-functionalized brominated phenol with a suitably protected propargyl alcohol derivative, followed by cyclization and manipulation of the amino group precursor. acs.orgrsc.org This modularity is crucial in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net
Multistep Linear Syntheses
Multistep linear syntheses provide a classical and often necessary approach for constructing complex molecules like this compound, where functional groups are introduced sequentially. While no direct synthesis for this specific molecule is extensively documented in the provided results, a plausible route can be constructed based on established transformations for analogous structures.
A likely synthetic pathway would commence with a suitably substituted phenol, such as 4-bromophenol. The synthesis would proceed through the formation of the benzofuran core, followed by the introduction and modification of the functional groups at the C2 and C3 positions.
A potential synthetic sequence is outlined below:
Starting Material : The synthesis could begin with a commercially available substituted phenol or benzonitrile, for instance, 2-hydroxy-5-bromobenzonitrile.
Cyclization to form the Benzofuran Core : A common method involves the reaction of a substituted 2-hydroxybenzonitrile with an appropriate reagent to form the 3-aminobenzofuran skeleton. For example, a cyclization reaction in the presence of a base like potassium tert-butoxide can yield the 3-aminobenzofuran ring system. nih.gov
Functionalization at C2 : Following the formation of the 3-amino-6-bromobenzofuran core, the C2 position would need to be functionalized. This might involve a Vilsmeier-Haack type reaction to introduce a formyl group (-CHO) or a Friedel-Crafts acylation to add an acetyl group (-COCH3). The synthesis of a related compound, 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, has been reported, which confirms the feasibility of introducing a carbonyl group at this position. mdpi.com
Reduction to the Methanol Group : The final step would be the selective reduction of the carbonyl group (aldehyde or ketone) at the C2 position to a primary alcohol (-CH2OH). Standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) would be suitable for this transformation, yielding the target compound, this compound.
One-Pot and Cascade Reaction Protocols
Modern synthetic chemistry increasingly favors one-pot and cascade reactions, which enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. Several such protocols have been developed for the synthesis of the 3-aminobenzofuran scaffold.
Cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, are particularly powerful. For instance, a cascade reaction involving a Michael addition followed by lactonization has been used to synthesize 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters and α,β-unsaturated carbonyl compounds. researchgate.netroyalsocietypublishing.org Another approach involves the cascade alkyne-allene tautomerization and subsequent 5-exo-dig annulation of o-HPPAs (ortho-hydroxyphenyl propargylamines) to produce 3-aminobenzofurans. researchgate.net
One-pot syntheses combining multiple distinct reaction steps are also prevalent. A notable example is the three-component reaction of an aldehyde, a terminal alkyne, and an amine (A³ coupling), which can be followed by a cycloisomerization to yield 3-aminobenzofurans. researchgate.net Similarly, 3-aminofurans have been synthesized via a one-pot, three-component reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes using a recyclable copper(I) iodide catalyst system. rsc.org These methods offer a convergent and atom-economical route to highly substituted benzofurans.
An efficient cascade cyclization strategy has also been developed for synthesizing aminobenzofuran spiro-derivatives from ortho-hydroxy α-aminosulfones and bromo-diones, showcasing the versatility of cascade protocols in generating complex 3-aminobenzofuran structures. nih.gov
Catalytic Systems and Optimized Reaction Conditions in Benzofuran Synthesis
The synthesis of the benzofuran ring is often facilitated by transition metal catalysts, which enable reactions that are otherwise difficult to achieve. The choice of catalyst and optimization of reaction conditions are critical for achieving high yields and selectivity.
Palladium-Catalyzed Reactions in Benzofuran Synthesis
Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-heteroatom bonds, which are key steps in many benzofuran syntheses. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, is a cornerstone of this approach. For example, 2,3-disubstituted benzofurans can be prepared in a one-step reaction by the coupling and cyclization of an o-iodophenol with a terminal alkyne, catalyzed by a mixture of palladium, copper(I) iodide, and triphenylphosphine. mdpi.com
Palladium catalysis is also effective in multicomponent reactions. An enantioselective three-component synthesis of α-arylamines from sulfonamides, aldehydes, and arylboronic acids has been developed using a palladium catalyst, highlighting its utility in constructing chiral amine-containing fragments that could be incorporated into benzofuran structures. nih.gov Furthermore, complex domino reactions, such as a sequence involving Sonogashira coupling, carbopalladation, C-H activation, and C-C bond formation, can be achieved with a single palladium catalyst system to build intricate molecular frameworks like 3-(diarylmethylene)oxindoles. capes.gov.br
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Sonogashira Coupling-Cyclization | Pd(PPh₃)₄ / CuI | One-step synthesis of 2,3-disubstituted benzofurans from o-iodophenols and alkynes. | mdpi.com |
| Three-Component Aminoallylation | Dinuclear Palladium Complex | Geminal aminoallylation of diazocarbonyl compounds. | nih.gov |
| Domino Synthesis | [Pd(PPh₃)₄]/CuI | Formation of three C-C bonds in one sequence for complex heterocycles. | capes.gov.br |
Copper-Catalyzed Methodologies
Copper catalysts offer a cost-effective and efficient alternative to palladium for many transformations in benzofuran synthesis. They are particularly effective in promoting coupling and cyclization reactions.
A one-pot synthesis of 3-aminobenzofurans can be achieved through a three-component reaction of aldehydes, secondary amines, and terminal alkynes using copper(I) chloride (CuCl) as the catalyst in a deep eutectic solvent. researchgate.net This method is noted for being environmentally friendly. Another approach utilizes a copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines at room temperature to provide 3-aminobenzofurans. acs.org
Copper(I) iodide (CuI) is also a versatile catalyst. It has been used to catalyze the A³ coupling/cycloisomerization sequence to produce 3-aminobenzofurans. researchgate.net Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a facile, one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org
| Reaction Type | Catalyst | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| One-Pot 3-Component Reaction | CuI | Deep eutectic solvent, 80°C | Environmentally friendly synthesis of 3-aminobenzofurans. | researchgate.net |
| Annulative Amination | Cu salt | Room temperature | Umpolung amination strategy for 3-aminobenzofurans. | acs.org |
| A³ Coupling/Cycloisomerization | CuCl/Cu(OTf)₂ | Tandem sequence | Efficient route to 3-aminobenzofurans from simple starting materials. | researchgate.net |
| Aerobic Oxidative Cyclization | Copper catalyst | Molecular oxygen | One-pot synthesis of polysubstituted benzofurans from phenols and alkynes. | rsc.org |
Gold-Catalyzed Approaches
Gold catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds due to their unique ability to activate alkynes and allenes toward nucleophilic attack. Gold(I) and Gold(III) complexes can catalyze novel chemical transformations, often allowing for the rapid construction of multiple chemical bonds and ring systems in a single step. researchgate.net
For benzofuran synthesis, gold catalysts can promote cascade reactions, such as an intermolecular alkoxylation/Claisen rearrangement/condensation cascade between quinols and alkynyl esters to form diverse benzofuran derivatives. nih.gov Another elegant strategy involves a gold-catalyzed cascade cyclization and 1,3-difunctionalization of 2-(1-alkynyl)-2-alken-1-ones to access polysubstituted furans. acs.org Gold catalysis also enables the formal [2+3] cyclo-coupling of 1,3-enynes with phenols to produce dihydrobenzofuran derivatives. rsc.org These methods highlight the capacity of gold catalysts to orchestrate complex transformations leading to valuable heterocyclic products.
Metal-Free and Organocatalytic Strategies
While metal-catalyzed reactions are dominant, the development of metal-free and organocatalytic methods is a significant area of research, driven by the goals of sustainability and cost-effectiveness.
Metal-free syntheses of benzofurans often rely on the inherent reactivity of the starting materials under specific conditions. For example, a novel cascade reaction for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives is promoted by cesium carbonate (Cs₂CO₃), an inorganic base, without the need for a transition metal. researchgate.netroyalsocietypublishing.org This reaction proceeds via a Michael addition and subsequent lactonization. royalsocietypublishing.org
Organocatalysis, which uses small organic molecules to catalyze reactions, also provides powerful strategies. For instance, L-proline, a simple amino acid, can catalyze the asymmetric cascade Michael-aldol reaction to produce highly substituted tetrahydro-isobenzofuran-1,5-diones. rsc.org The development of such methods avoids the potential for metal contamination in the final products, which is particularly important in medicinal chemistry.
Influence of Solvent Systems and Temperature Profiles
The selection of an appropriate solvent and the maintenance of an optimal temperature profile are critical for the successful synthesis of substituted benzofurans. These parameters can affect reaction rates, yields, and the formation of byproducts.
In the synthesis of related 3-aminobenzofuran derivatives, a variety of solvents have been employed. For instance, in the preparation of 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, a close analogue to the precursor of the target molecule, the specific solvent and temperature conditions are crucial for the cyclization and amination steps. mdpi.com Generally, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are effective for nucleophilic substitution and cyclization reactions leading to the benzofuran core. For example, the synthesis of 3-aminobenzo[b]thiophenes, a related heterocyclic system, has been successfully achieved in DMSO. nih.gov
The temperature profile for the synthesis of benzofuran derivatives can vary widely depending on the specific reaction. For instance, palladium-catalyzed ring closures are often conducted at elevated temperatures, such as 100 °C in o-xylene, to ensure a near-full conversion of the starting materials. In some cases, lowering the reaction temperature can lead to a slight increase in the chemical yield of the desired product. nih.gov Conventional heating methods often require prolonged reaction times at reflux temperatures to drive the reactions to completion. For example, the synthesis of some benzofuran derivatives involves refluxing in toluene (B28343) for extended periods. researchgate.net
The table below summarizes the typical solvents and temperature ranges encountered in the synthesis of related benzofuran and aminobenzofuran compounds, which can be extrapolated for the synthesis of this compound.
| Reaction Step | Solvent System | Typical Temperature Range (°C) | Research Findings |
| Cyclization/Amination | DMF, DMSO, o-xylene | 80 - 140 | Polar aprotic solvents facilitate the intramolecular cyclization and amination reactions. Higher temperatures often lead to faster reaction rates. |
| Reduction of Carbonyl | Methanol, Ethanol | 0 - 25 | The reduction of a precursor aldehyde or ketone is typically carried out at lower temperatures to control selectivity and prevent side reactions. |
It is important to note that the optimization of solvent and temperature is often empirical and requires careful screening to achieve the best results for the specific synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including benzofuran derivatives. nih.govresearchgate.net
The use of microwave irradiation can be particularly advantageous for the synthesis of the 3-aminobenzofuran scaffold. For instance, the microwave-assisted synthesis of 3-amino-2,3-dihydrobenzofurans has been developed, demonstrating the rapid generation of analogues. nih.gov In a related application, the synthesis of 3-aminobenzo[b]thiophenes was achieved in high yields (58-96%) with reaction times significantly reduced by using microwave irradiation at 130 °C in DMSO. nih.govsigmaaldrich.com This suggests that a similar approach could be highly effective for the synthesis of the this compound precursor.
Microwave synthesis often allows for higher temperatures to be reached in sealed vessels, which can dramatically increase reaction rates. For example, some microwave-assisted syntheses are carried out at temperatures up to 180 °C. mdpi.com The optimization of microwave-assisted synthesis involves screening parameters such as temperature, reaction time, and the choice of solvent. A study on the microwave-assisted synthesis of benzofuran-3(2H)-ones explored various conditions, highlighting the effectiveness of this technique. researchgate.net
The following table presents a comparative overview of conventional heating versus microwave-assisted synthesis for reactions relevant to the formation of the aminobenzofuran core.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Key Advantages of Microwave |
| Reaction Time | Hours to days | Minutes to hours | Significant reduction in reaction time. nih.gov |
| Temperature | Limited by solvent boiling point | Higher temperatures achievable in sealed vessels | Faster reaction rates and ability to overcome activation barriers. mdpi.com |
| Yield | Variable, often moderate | Often higher yields | Improved efficiency and reduced formation of byproducts. nih.gov |
| Energy Consumption | Higher | Lower | More energy-efficient process. |
Advanced Chemical Reactivity and Transformations of 3 Amino 6 Bromobenzofuran 2 Yl Methanol
Functional Group Transformations at the 3-Amino Moiety
The 3-amino group is a key site for a variety of functional group transformations, enabling the introduction of diverse substituents and the construction of new ring systems.
The primary amino group of (3-Amino-6-bromobenzofuran-2-yl)methanol can undergo N-arylation through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orglibretexts.org In a typical protocol, the aminobenzofuran derivative would be reacted with an aryl bromide or iodide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org The reaction conditions, including the choice of solvent and base, are also critical and need to be optimized for specific substrates.
Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation
| Component | Example | Role |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of Pd(0) catalyst |
| Phosphine Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination |
| Solvent | Toluene (B28343), Dioxane, THF | Provides a medium for the reaction |
| Aryl Halide | Aryl bromide, Aryl iodide | Arylating agent |
While specific examples for the N-arylation of this compound are not extensively documented in readily available literature, the general applicability of the Buchwald-Hartwig amination to a wide range of primary aromatic amines suggests its feasibility for this substrate. organic-chemistry.orgyoutube.com
The nucleophilic nature of the 3-amino group allows for straightforward acylation, alkylation, and sulfonylation reactions to introduce a variety of substituents.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) readily affords the corresponding N-acyl derivatives. For instance, treatment with acetic anhydride (B1165640) would yield N-(6-bromo-2-(hydroxymethyl)benzofuran-3-yl)acetamide.
Alkylation: N-alkylation can be achieved by reacting the amino group with alkyl halides. The reaction may proceed to give mono- or di-alkylated products depending on the stoichiometry and reaction conditions. In the synthesis of novel 3-aminobenzofuran derivatives as potential agents for Alzheimer's disease, the amino group of a related 3-aminobenzofuran was successfully alkylated with various benzyl (B1604629) chloride derivatives in refluxing acetonitrile (B52724). nih.gov
Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This transformation is useful for introducing a stable and often crystalline protecting group or a pharmacologically relevant moiety. The reaction of 2,3-diaminopyridine (B105623) with tosyl chloride has been shown to produce the corresponding N-sulfonylated product. nih.gov
These transformations are fundamental in organic synthesis for protecting the amino group, modifying the electronic properties of the molecule, or for building more complex structures.
The 3-amino group can activate the benzofuran (B130515) ring for electrophilic substitution, and it can also participate as a nucleophile in certain reactions. A notable example is the aza-Friedel-Crafts reaction. A highly enantioselective aza-Friedel-Crafts reaction of 3-aminobenzofurans with isatin-derived ketimines has been developed. organic-chemistry.org This reaction, promoted by a quinine-derived thiourea (B124793) catalyst, provides access to 3-benzofuran-3-amino-2-oxindoles bearing a quaternary stereocenter in good to excellent yields and enantioselectivities. organic-chemistry.org
This transformation highlights the nucleophilic character of the 3-aminobenzofuran system at the C2 position, which is facilitated by the electron-donating amino group. The resulting products are of significant interest in medicinal chemistry due to the prevalence of the oxindole (B195798) scaffold in biologically active molecules.
While the benzofuran ring is generally stable, the presence of the amino group can influence its reactivity and participate in cyclization reactions. For example, the reaction of 1-(3-aminobenzofuran-2-yl)ethan-1-one with acryloyl chloride leads to the formation of an N-acylated intermediate which can be a precursor for further cyclizations. wikipedia.org
In a related context, the cyclization of intermediates derived from 2-hydroxybenzonitrile (B42573) in the presence of a strong base like potassium tert-butoxide is a key step in the synthesis of 3-aminobenzofurans. nih.gov While not a direct reaction of the pre-formed amino group, it underscores the role of nitrogen in the formation and subsequent reactivity of the benzofuran ring system.
The activation of C-N bonds is a growing area of interest in organic synthesis. While specific examples involving this compound are scarce, the general principles of C-N bond activation could potentially be applied. Transition-metal-catalyzed reactions are often employed to cleave C-N bonds, which can then be followed by the formation of new C-C or C-heteroatom bonds. rsc.org For instance, the amino group could be transformed into a better leaving group, such as a pyridinium (B92312) salt (Katritzky salt), to facilitate its displacement in a cross-coupling reaction.
Derivatization of the amino group, as discussed in section 3.1.2, is a common strategy to modify the properties of the molecule and is a prerequisite for many subsequent transformations.
Reactions Involving the 6-Bromine Substituent
The bromine atom at the 6-position of the benzofuran ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex biaryl and unsaturated systems.
A range of palladium-catalyzed cross-coupling reactions can be employed to functionalize the 6-position of the benzofuran core. These include the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, as well as the Buchwald-Hartwig amination at the aryl bromide.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-bromo-benzofuran with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org It is a highly versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters has been shown to be effective, suggesting the feasibility of this reaction on the title compound. organic-chemistry.org
Heck Reaction: The Heck reaction couples the 6-bromobenzofuran (B120239) with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 6-alkenylbenzofuran derivative. organic-chemistry.org The reaction typically proceeds with high stereoselectivity to give the trans-alkene. The Heck coupling of 2-acetyl-5-bromobenzofuran with styrene (B11656) has been investigated, demonstrating the reactivity of the bromo-substituted benzofuran scaffold. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 6-bromobenzofuran and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This method is a powerful tool for the synthesis of 6-alkynylbenzofurans, which are valuable intermediates for further transformations. The Sonogashira coupling has been successfully applied to brominated pyridine nuclei, indicating its potential for other bromo-substituted heterocycles. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of the 6-bromobenzofuran with an organostannane reagent in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination: In addition to the N-arylation of the 3-amino group, the 6-bromo substituent can also undergo Buchwald-Hartwig amination to introduce a new amino group at this position. This would involve reacting the bromobenzofuran with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions at the 6-Bromine Position
| Reaction Name | Coupling Partner | Product Type | Key Features |
| Suzuki-Miyaura | Organoboron reagent | 6-Aryl/vinylbenzofuran | Mild conditions, wide functional group tolerance |
| Heck | Alkene | 6-Alkenylbenzofuran | Forms C(sp²)-C(sp²) bonds, often stereoselective |
| Sonogashira | Terminal alkyne | 6-Alkynylbenzofuran | Forms C(sp²)-C(sp) bonds, requires a copper co-catalyst |
| Stille | Organostannane | 6-Aryl/vinyl/alkylbenzofuran | Tolerant of many functional groups, toxic tin reagents |
| Buchwald-Hartwig | Amine | 6-Aminobenzofuran derivative | Forms C-N bonds |
The choice of a specific cross-coupling reaction depends on the desired target molecule and the compatibility of the functional groups present in the coupling partners. These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of substituted benzofuran derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound serves as a key handle for introducing new carbon-carbon and carbon-heteroatom bonds. Palladium and copper-based catalytic systems are central to these synthetic strategies.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is noted for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents. nih.govnih.gov
For a substrate like this compound, the C-Br bond can be readily coupled with various aryl, heteroaryl, alkenyl, or alkyl boronic acids or esters. nih.gov Research on unprotected ortho-bromoanilines, which are structurally analogous to the target molecule, has demonstrated that these couplings can proceed in good to excellent yields without the need to protect the amino group. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency. Modern catalyst systems, often employing sterically bulky, electron-rich phosphine ligands, are effective for coupling challenging substrates. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Substrates
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent | nih.gov |
| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100 | High (up to 97%) | nih.gov |
| PdCl₂(dppf)·CH₂Cl₂ | K₃PO₄ | 1,4-Dioxane | 80 | Good | researchgate.net |
The reaction tolerates diverse functionalities on the boronic ester partner, including ketones, alcohols, chlorides, and various heterocyclic motifs such as furan (B31954), pyridine, and indole. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orgwikipedia.org The Sonogashira reaction is invaluable for synthesizing arylalkynes. The C-Br bond of this compound is a suitable electrophile for this transformation. The reaction can be carried out under mild, often room-temperature, conditions, which is advantageous for complex molecules. wikipedia.org This allows for the introduction of an alkynyl moiety at the C6 position of the benzofuran ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. While specific examples on the title compound are not available, the C-Br bond is expected to be reactive under standard Heck conditions, enabling the introduction of vinyl groups at the C6 position.
While the Suzuki-Miyaura reaction is often preferred, other cross-coupling methods offer complementary reactivity.
Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. libretexts.orgnih.gov It is known for its high reactivity and functional group tolerance, though organozinc reagents are sensitive to water and oxygen. libretexts.org Optimization studies on similar systems have identified catalysts like Pd(P-t-Bu₃)₂ as highly effective. nih.gov
Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) as nucleophiles. It is a powerful method for C-C bond formation but is generally limited by the high reactivity and basicity of Grignard reagents, which may not be compatible with the free amino and hydroxyl groups of the title compound without protection.
Stille Coupling: This method uses organotin compounds. A key advantage is the inertness of organotin reagents to many functional groups, but a significant drawback is the high toxicity of tin compounds. libretexts.org
In comparative studies, Suzuki coupling is often favored over Stille and Negishi reactions due to its milder conditions, lower toxicity, and broader functional group compatibility. libretexts.org
Palladium-catalyzed cross-coupling reactions can also be performed using organobismuth reagents. These reactions are less common than their boron or tin-based counterparts but represent a viable alternative for the arylation of aryl halides. The reaction would involve the transfer of an aryl group from a triarylbismuth compound to the C6 position of the benzofuran ring, though specific conditions for this substrate are not well-documented in the provided sources.
The Chan-Lam coupling reaction typically involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and a nucleophile (N-H, O-H, or S-H). organic-chemistry.org This reaction is attractive because it can often be performed in air at room temperature. organic-chemistry.org
While the classic Chan-Lam reaction involves a boronic acid, the related copper-catalyzed Ullmann condensation allows for the direct coupling of an aryl halide with nucleophiles. The C-Br bond of this compound is susceptible to these copper-catalyzed couplings, allowing for the formation of new C-N, C-O, and C-S bonds at the C6 position. This enables the introduction of amines, phenols, and thiols. Various copper sources, including Cu(OAc)₂, CuI, and Cu₂O, can be used, often in the presence of a ligand such as 1,10-phenanthroline (B135089). nih.gov
Table 2: Typical Copper Catalytic Systems for C-Heteroatom Bond Formation
| Copper Source | Ligand | Base | Application | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | 1,10-phenanthroline | - | C-N coupling with boronic acids | nih.gov |
| Cu(OAc)₂ | Myristic acid | 2,6-lutidine | C-N coupling with boronic acids | organic-chemistry.org |
| Cu(II) acetate (B1210297) | - | Pyridine | C-O/C-N coupling with boronic acids | organic-chemistry.org |
Direct Reduction of the Carbon-Bromine Bond
Beyond building complexity through coupling reactions, the bromine atom can be removed and replaced with a hydrogen atom. This process, known as dehalogenation or hydrodehalogenation, is useful for synthesizing the corresponding 6-unsubstituted derivative, (3-Aminobenzofuran-2-yl)methanol. The direct reduction of the carbon-bromine bond can typically be achieved through several methods, including:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. A base is often added to neutralize the HBr formed during the reaction.
Hydride Reagents: Treatment with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, often in the presence of a transition metal catalyst.
Dissolving Metal Reduction: Using metals like zinc or tin in an acidic medium.
This transformation provides access to a different set of derivatives based on the 3-aminobenzofuran scaffold.
Nucleophilic Substitution Reactions
The 3-amino group of this compound serves as a primary nucleophilic center, readily participating in various substitution reactions. Its reactivity is a key feature for building molecular complexity, allowing for the introduction of diverse substituents at this position.
N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated under appropriate conditions. For instance, reactions with electrophiles such as benzyl halides in the presence of a non-nucleophilic base lead to the formation of the corresponding secondary or tertiary amines. Research on related 3-aminobenzofuran structures has shown that reactions with substituted benzyl chlorides in dry acetonitrile under reflux can yield N-benzyl derivatives. adichemistry.com This transformation is crucial for modulating the steric and electronic properties of the molecule.
A general procedure for N-alkylation involves the reaction of the aminobenzofuran with an alkyl halide (R-X) in a suitable solvent, often with a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction.
| Reactant | Conditions | Product Type |
| Benzyl Chloride | Acetonitrile, Reflux | N-Benzyl-3-aminobenzofuran |
| Alkyl Bromide | DMF, K₂CO₃ | N-Alkyl-3-aminobenzofuran |
This table is illustrative and based on general N-alkylation reactions of similar aminobenzofurans.
Furthermore, modern catalytic methods such as the Buchwald-Hartwig amination could potentially be applied in reverse, where the amino group acts as the nucleophile coupling with various aryl halides or triflates, although this is less common than using the aryl bromide already present on the core.
Modifications of the 2-Hydroxymethyl Group
The 2-hydroxymethyl group is a primary alcohol, offering a rich platform for a variety of chemical transformations. These modifications are essential for creating derivatives with altered solubility, polarity, and potential for further conjugation.
The primary alcohol at the C2-position can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a range of modern and classical oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state.
Oxidation to Aldehyde: Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) (DCM) are highly effective for this transformation, offering high yields and compatibility with sensitive functional groups at room temperature. wikipedia.orgwikipedia.org Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org Both methods are known to minimize over-oxidation to the carboxylic acid. missouri.edu
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. The Jones oxidation, using chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and potent method for this conversion. wikipedia.orgorganic-chemistry.org While effective, the toxicity of chromium reagents has led to the development of alternative methods. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂) buffered with sodium dihydrogen phosphate, is another common strategy. alfa-chemistry.com The synthesis of benzofuran-2-carboxylic acids is of significant interest as these derivatives are important precursors for pharmacologically active compounds. nih.govnih.gov
| Starting Material | Reagent(s) | Product |
| This compound | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 3-Amino-6-bromobenzofuran-2-carbaldehyde |
| This compound | (COCl)₂, DMSO, Et₃N (Swern) | 3-Amino-6-bromobenzofuran-2-carbaldehyde |
| This compound | CrO₃, H₂SO₄, Acetone (Jones) | 3-Amino-6-bromobenzofuran-2-carboxylic acid |
This table outlines standard oxidation reactions applicable to the target molecule.
Esterification: The 2-hydroxymethyl group can be converted into esters through reaction with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukyoutube.com Alternatively, for more sensitive substrates, reaction with a more reactive acyl chloride or acid anhydride, often in the presence of a base like pyridine, provides the corresponding ester under milder conditions. chemguide.co.uk
Etherification: The formation of ethers from the 2-hydroxymethyl group can be achieved under various conditions. A standard approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. Palladium-catalyzed reactions also provide a route to ethers. For example, the corresponding acetate derivative of the alcohol can undergo a Tsuji-Trost type reaction with various phenols (ArOH) as nucleophiles to form 2-(aryloxymethyl)benzofurans.
Halogenation: The primary alcohol can be converted into a halide, a versatile functional group for subsequent nucleophilic substitution or cross-coupling reactions. Treatment with thionyl chloride (SOCl₂) is a common method for converting primary alcohols to the corresponding chlorides. youtube.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide derivative.
Beyond simple derivatization, the primary alcohol functionality allows for more complex transformations. For example, the alcohol can be converted to a leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These activated intermediates are excellent substrates for substitution reactions with a wide range of nucleophiles.
Furthermore, the conversion of the alcohol to its acetate derivative, (3-amino-6-bromobenzofuran-2-yl)methyl acetate, creates a substrate suitable for palladium-catalyzed Tsuji-Trost-type reactions. This allows for the substitution of the acetate group with soft carbon, nitrogen, and sulfur nucleophiles, providing a powerful method for C-C, C-N, and C-S bond formation at the 2-methyl position.
Benzofuran Core Functionalization and Ring Transformations
The benzofuran core, particularly the bromine-substituted benzene (B151609) ring, is amenable to a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, alkyl, and amino groups, dramatically increasing the structural diversity of derivatives.
The bromine atom at the C-6 position is a key handle for palladium-catalyzed cross-coupling reactions. Its reactivity is typical of an aryl bromide, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for introducing new aryl or vinyl substituents at the C-6 position. Studies on unprotected ortho-bromoanilines have demonstrated the feasibility of this coupling on structurally similar systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the C-6 aryl bromide and a primary or secondary amine. This provides a direct route to 6-amino-substituted benzofuran derivatives, which would be difficult to synthesize by other means. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgmdpi.com
Sonogashira Coupling: The C-6 position can be functionalized with alkyne groups via the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction was successfully applied to a 5-bromo benzofuran derivative to install an alkyne, demonstrating its applicability to this system. organic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-(3-aminobenzofuran-2-yl)methanol |
| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 6-Morpholinyl-(3-aminobenzofuran-2-yl)methanol |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-(3-aminobenzofuran-2-yl)methanol |
This table presents representative cross-coupling reactions applicable to the C-6 bromo position.
Direct C-H functionalization represents an atom-economical approach to modifying the benzofuran core without pre-installed functional groups. Palladium-catalyzed C-H arylation has emerged as a powerful tool for modifying aromatic heterocycles. wikipedia.org Most commonly, C-H functionalization of the benzofuran ring occurs regioselectively at the C2 position. wikipedia.orgwikipedia.org Given that the target molecule is already substituted at C2 and C3, these strategies would need to be adapted for other positions.
Directed C-H functionalization could potentially be employed to functionalize the C4 or C7 positions. The existing amino or hydroxymethyl groups could, in principle, act as directing groups to guide a metal catalyst to an adjacent C-H bond, although this would require overcoming the inherent reactivity of the C-6 bromo position. For instance, palladium-catalyzed C-H activation/cyclization strategies have been developed for the synthesis of complex benzofuran derivatives, showcasing the potential of this advanced methodology. wikipedia.org While specific applications to a 2,3,6-trisubstituted benzofuran like the title compound are not widely reported, it remains a frontier for creating novel analogues.
Dearomatization and Rearrangement Reactions
Dearomatization reactions represent a powerful strategy for converting flat, aromatic systems into three-dimensional molecules, thereby increasing structural complexity and accessing novel chemical space. nih.govrsc.org While specific dearomatization studies on this compound are not extensively documented, the inherent reactivity of the 3-aminobenzofuran core suggests its potential as a substrate in such transformations. Phenols and anilines are common precursors for dearomatization, and the 3-aminobenzofuran system shares electronic characteristics with anilines, making it a candidate for related methodologies. rsc.org
Rearrangement reactions offer another avenue for skeletal diversification. The 3-aminobenzofuran scaffold can participate in various rearrangements, often triggered by the functional groups at the C2 and C3 positions.
Aza-Claisen Rearrangement: One notable example is the aza-Claisen rearrangement, which has been demonstrated in the enantioselective functionalization of 3-aminobenzofurans at the C2-position. In a reaction catalyzed by N-Heterocyclic carbenes (NHCs), 3-aminobenzofurans react with 2-bromoenals. This process involves the formation of a chiral α,β-unsaturated acylazolium intermediate, which then undergoes an aza-Claisen rearrangement to yield highly functionalized products. acs.org Although this specific example leads to C2-alkylation rather than a skeletal rearrangement of the benzofuran core itself, it highlights the capacity of the 3-amino group to participate in sigmatropic rearrangements.
Chalcone and Stevens Rearrangements: Other rearrangement strategies in benzofuran chemistry could potentially be adapted. For instance, methods involving the rearrangement of 2-hydroxychalcones are used to selectively synthesize 3-formylbenzofurans and 3-acylbenzofurans. nih.gov These reactions proceed through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates that undergo rearrangement under acidic conditions. nih.gov Additionally, radical-pair Stevens rearrangements have been utilized in the synthesis of dihydroaurones, which are structurally related to benzofuranones. organic-chemistry.org These examples suggest that with appropriate functionalization, the this compound core could be engineered to undergo similar transformative reactions.
The table below summarizes rearrangement reactions observed in related benzofuran systems, indicating the potential pathways available for this compound.
Table 1: Rearrangement Reactions in Benzofuran-Related Scaffolds
| Reaction Type | Substrate Class | Key Reagents/Conditions | Product Type | Ref |
| Aza-Claisen Rearrangement | 3-Aminobenzofurans | N-Heterocyclic Carbene (NHC), 2-bromoenal | C2-functionalized δ-amino acid derivatives | acs.org |
| Chalcone Rearrangement | 2-Hydroxychalcones | Acidic conditions | 3-Acylbenzofurans or 3-Formylbenzofurans | nih.gov |
| Stevens Rearrangement | Aromatic diazo compounds | Visible light | Dihydroaurones | organic-chemistry.org |
Annulation and Fused Heterocycle Formation
The 3-aminobenzofuran moiety is an excellent platform for annulation reactions, leading to the synthesis of diverse and complex fused heterocyclic systems. The amino group at C3 and the hydroxymethyl group at C2 serve as ideal handles for building additional rings onto the benzofuran framework.
Synthesis of Benzofuro[2,3-b]pyridines: The 2-amino-3-aryl-3H-benzofuran scaffold has been shown to be a valuable precursor for benzofuro[2,3-b]pyridin-2-one derivatives. Following N-Boc protection, these compounds undergo smooth intramolecular cyclization to furnish the fused pyridine ring. researchgate.net This strategy highlights the potential of the amino group in the target molecule to act as a nucleophile in cyclization reactions to form fused nitrogen-containing heterocycles.
Cycloaddition Reactions: Benzofuran-derived azadienes (BDAs) have emerged as versatile synthons for constructing fused heterocycles via cycloaddition reactions. researchgate.net These intermediates can participate in various annulations, such as [4+2] and [4+3] cycloadditions, to yield complex polycyclic structures like benzofuro[3,2-b]quinolines and benzofuro[3,2-b]azepines. researchgate.net The functional groups on this compound could be modified to generate analogous azadiene structures, opening a pathway to a wide range of fused systems. For example, condensation of the C3-amino group with an appropriate carbonyl compound could furnish an imine, which could then act as a component in cycloaddition.
Tandem SNAr-Cyclocondensation: A powerful method for constructing functionalized 3-aminobenzofurans involves a tandem SNAr-cyclocondensation strategy. In one study, novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans were synthesized from perfluorobenzonitriles and α-hydroxycarbonyl compounds. soton.ac.uk This approach, while building the aminobenzofuran core itself, demonstrates the utility of intramolecular cyclization onto an activated benzene ring. The bromo-substituent at the C6 position of the target molecule could potentially be exploited in similar annulation strategies, either through activation for nucleophilic substitution or via metal-catalyzed cross-coupling and subsequent cyclization.
The table below presents examples of annulation strategies used to generate fused heterocycles from aminobenzofuran precursors.
Table 2: Annulation Reactions for Fused Heterocycle Synthesis from Aminobenzofuran Derivatives
| Precursor Type | Reaction Type | Key Reagents/Conditions | Fused Heterocycle Product | Ref |
| N-Boc-2-amino-3-aryl-3H-benzofurans | Intramolecular Cyclization | - | 1H-Benzofuro[2,3-b]pyridin-2-one | researchgate.net |
| Benzofuran-derived Azadienes (BDAs) | [4+2] Cycloaddition | Enamides, 4 Å MS | Decahydrobenzofuro[3,2-b]quinolines | researchgate.net |
| Benzofuran-derived Azadienes (BDAs) | [4+3] Cycloaddition | Morita–Baylis–Hillman carbonates, PCy₃ | Benzofuro[3,2-b]azepines | researchgate.net |
| 4-Substituted perfluorobenzonitriles & α-Hydroxycarbonyls | Tandem SNAr-Cyclocondensation | DBU | 3-Aminobenzofurans | soton.ac.uk |
These examples underscore the significant potential of this compound as a building block in synthetic organic chemistry for the creation of novel, complex, and potentially biologically active fused heterocyclic compounds.
Mechanistic Insights and Advanced Computational Studies
Detailed Mechanistic Elucidation of Synthetic Pathways
The synthesis of (3-Amino-6-bromobenzofuran-2-yl)methanol, while not extensively detailed in dedicated literature, can be understood by examining the well-established synthetic routes for 3-aminobenzofuran derivatives. These pathways often involve transition-metal catalysis or base-mediated cyclizations, providing a framework for elucidating the formation of this specific compound.
The formation of the 3-aminobenzofuran core likely proceeds through multi-step reaction sequences, often catalyzed by copper or palladium complexes. A plausible route involves the coupling of a suitably substituted o-hydroxyphenyl derivative with a nitrogen-containing component and a two-carbon unit.
One common strategy is a copper-catalyzed, one-pot, three-component reaction involving an o-hydroxybenzaldehyde, a secondary amine, and a terminal alkyne. nih.gov The catalytic cycle is proposed to initiate with the formation of a copper acetylide intermediate. nih.gov Simultaneously, the aldehyde and amine react to form an iminium ion. The nucleophilic copper acetylide then attacks the iminium ion. nih.gov This is followed by an intramolecular cyclization, where the phenolic oxygen attacks the alkyne, and subsequent isomerization to yield the aromatic 3-aminobenzofuran scaffold. nih.gov
Another relevant pathway is the palladium- and copper-cocatalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran (B130515) ring. nih.govacs.org Rhodium-catalyzed C-H activation and annulation strategies have also been developed for synthesizing benzofuran derivatives, involving intermediates formed through migratory insertion and protonation steps. nih.gov
For the specific synthesis of 3-aminobenzofurans, a tandem A³ coupling/cycloisomerization sequence co-catalyzed by CuCl/Cu(OTf)₂ has been reported. researchgate.net This approach highlights the versatility of copper catalysis in constructing the core structure.
Table 1: Key Intermediates in Proposed Synthetic Pathways for 3-Aminobenzofurans
| Intermediate Type | Description | Precursors | Catalyst/Reagent |
| Iminium Ion | Formed from the condensation of an aldehyde and an amine. nih.gov | o-hydroxybenzaldehyde, secondary amine | Acid or metal catalyst |
| Copper Acetylide | Formed from the reaction of a terminal alkyne with a copper salt. nih.gov | Terminal alkyne, CuI | Base |
| Oxonium Ylide | Generated from the reaction of a metal carbene with an imine in the presence of a Lewis acid. nih.gov | Diazo compound, imine | Copper catalyst |
| o-Quinone Methide | Formed in situ and undergoes cycloaddition with isocyanides. organic-chemistry.org | ortho-Hydroxybenzyl derivative | Lewis acid |
Lewis acids, bases, and ligands play pivotal roles in directing the course and efficiency of the synthetic pathways leading to 3-aminobenzofurans.
Lewis Acids: Lewis acids, such as copper(II) triflate (Cu(OTf)₂), can catalyze the cycloisomerization step in tandem reactions. researchgate.net In some methodologies, copper catalysts can function as a Lewis acid to activate an imine for subsequent reactions. nih.gov Efficient [4+1] cycloadditions of in situ generated o-quinone methides with isocyanides are also catalyzed by Lewis acids to produce 3-aryl-2-aminobenzofurans. organic-chemistry.org
Bases: Bases are crucial for several key transformations. In many syntheses, an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), or an organic base like triethylamine (B128534) (Et₃N), is employed. nih.govnih.gov Their primary roles include:
Proton Abstraction: To deprotonate phenols, forming a more nucleophilic phenoxide for intramolecular cyclization. sdlookchem.com
Catalyst Activation/Regeneration: In many palladium-catalyzed reactions, bases are required to activate the catalyst precursor and regenerate the active catalytic species. sdlookchem.com
Promoting Condensation: Facilitating the initial condensation between aldehydes and amines. nih.gov
Ligands: In transition-metal catalyzed reactions, ligands like tricyclohexylphosphine (B42057) (PCy₃) or 1,10-phenanthroline (B135089) are often used to stabilize the metal center, modulate its reactivity, and facilitate key steps such as oxidative addition and reductive elimination in the catalytic cycle. nih.gov
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides a powerful lens for examining the structural and electronic properties of this compound at an atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of benzofuran derivatives. researchgate.net Calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide accurate information on the molecule's geometry, electronic structure, and reactivity. researchgate.net
For this compound, DFT calculations could be used to determine:
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Charge Distribution: Analysis of Mulliken or Natural Bond Orbital (NBO) charges to understand the electron distribution across the molecule and identify potential sites for electrophilic or nucleophilic attack. The bromine atom, being highly electronegative, is expected to significantly influence the electronic landscape of the molecule. mdpi.com
Table 2: Representative DFT Functionals and Basis Sets for Benzofuran Studies
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311G(d,p) | Geometry optimization, electronic structure, NBO analysis. researchgate.net |
| PBEPBE | aug-cc-pVDZ | Investigating reaction mechanisms and substituent effects. mdpi.com |
| M06-2X | 6-31+G(d,p) | Conformational analysis and non-covalent interactions. |
The presence of the flexible methanol (B129727) group at the C2 position and the amino group at the C3 position allows for multiple possible conformations for this compound. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. researchgate.netrsc.org
The analysis would involve systematically rotating the key rotatable bonds, specifically the C2-C(methanol) bond and the bonds associated with the amino group, and calculating the potential energy surface. The results would reveal the global minimum energy structure and other low-energy local minima. Intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent, the amino group, and the benzofuran oxygen atom could play a significant role in stabilizing certain conformations. The bulky bromine atom at the C6 position would also introduce steric constraints that influence the preferred geometry.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
Calculations on similar heterocyclic compounds often show that the HOMO is distributed across the π-system of the rings and the amino group, while the LUMO is typically located on the fused ring system. researchgate.net This separation of orbitals facilitates intramolecular charge transfer (ICT), a property crucial for various applications, including nonlinear optics.
Table 1: Hypothetical FMO Parameters for this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -5.5 to -6.0 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | ~ -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ~ 3.5 to 4.5 | ELUMO - EHOMO; relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |
Note: These values are estimations based on data from related benzofuran and pyridine (B92270) derivatives and require specific DFT calculations for validation.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.
For this compound, the MEP surface would likely show a high negative potential (red) around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amino group, making them primary sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction. The bromine atom would also influence the potential map, creating a region of slightly positive potential known as a σ-hole.
Transition State Modeling and Reaction Energetics
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway. Computational modeling can locate this transient structure and calculate its energy, known as the activation energy. This provides crucial information about the reaction's feasibility and rate.
For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, transition state modeling could elucidate the preferred reaction pathways. For instance, in a potential N-acylation reaction at the amino group, calculations would model the approach of the acylating agent, the formation of the tetrahedral intermediate (the transition state), and the final product. The calculated energetics would reveal the energy barrier for the reaction. Quantum chemical studies on the reactions of similar heterocyclic systems have successfully used these methods to predict the most probable reaction products by comparing the thermodynamic stability of different potential intermediates and products. nih.gov
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus. For example, the protons of the amino group would likely appear as a broad singlet, while the protons on the benzene (B151609) ring would show distinct signals based on their coupling with neighboring protons and the electronic effects of the bromine and amino substituents. researchgate.net Comparing these calculated spectra with experimental data is a standard method for confirming the synthesized structure. arabjchem.orgnih.gov
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. DFT calculations can compute these frequencies. For the target molecule, characteristic peaks would be predicted for the N-H stretching of the amino group, O-H stretching of the methanol moiety, C-O-C stretching of the furan ring, and C-Br stretching. arabjchem.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). semanticscholar.org The calculations identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions for conjugated systems like this one. researchgate.net The predicted spectrum for this compound would likely show absorptions characteristic of the benzofuran chromophore, modulated by the amino and bromo substituents. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Range |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |
| -CH₂OH Protons | 4.5 - 5.0 ppm | |
| -NH₂ Protons | 5.0 - 6.0 ppm (broad) | |
| ¹³C NMR | Aromatic Carbons | 100 - 160 ppm |
| -CH₂OH Carbon | 55 - 65 ppm | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| O-H Stretch | 3200 - 3400 cm⁻¹ (broad) | |
| C-Br Stretch | 500 - 600 cm⁻¹ | |
| UV-Vis (λmax) | π → π* transitions | 250 - 350 nm |
Note: These are estimated ranges based on analogous compounds and require specific calculations for accuracy.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant charge separation and extended π-conjugation can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and telecommunications. semanticscholar.org NLO activity is related to the molecule's response to a strong electromagnetic field, quantified by parameters like polarizability (α) and the first-order hyperpolarizability (β). researchgate.net
The structure of this compound, featuring an electron-donating amino group and a π-conjugated benzofuran system, suggests potential for NLO activity. The amino group acts as a donor (D) and the benzofuran ring as a π-bridge, a common motif in NLO chromophores. DFT calculations can compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) values. nih.govnih.gov A large β value is indicative of a strong NLO response. Comparing the calculated β value to that of a standard reference material like urea (B33335) is a common practice to evaluate its potential. researchgate.net
Role in Advanced Organic Synthesis and Materials Science
(3-Amino-6-bromobenzofuran-2-yl)methanol as a Key Intermediate in Complex Molecule Synthesis
The trifunctional nature of this compound, with its nucleophilic amino group, its aryl bromide suitable for cross-coupling reactions, and its hydroxymethyl group for further derivatization, makes it a significant intermediate in the synthesis of elaborate organic molecules.
Construction of Chemically Diverse Benzofuran (B130515) Libraries
The benzofuran scaffold is a core component of many biologically active compounds and functional materials. The strategic placement of reactive handles on this compound allows for the systematic construction of diverse libraries of benzofuran derivatives. For instance, the amino group can be acylated, alkylated, or used as a directing group, while the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the 6-position. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the chemical space of the resulting library. This systematic approach is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials. The development of tandem reaction strategies, such as an SNAr-cyclocondensation, has enabled the synthesis of libraries of novel 3-aminobenzofurans. researchgate.net
Scaffold for the Development of Advanced Organic Materials
The rigid, planar structure of the benzofuran core, combined with the potential for extensive functionalization, makes this compound an attractive scaffold for advanced organic materials. The extended π-conjugation that can be achieved through reactions at the bromine position is particularly relevant for applications in optoelectronics. For example, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The amino and hydroxyl groups can also be used to tune the material's solubility, morphology, and intermolecular interactions, which are critical for device performance.
Chemo- and Regioselective Synthesis of Complex Molecular Architectures
A significant challenge in the synthesis of polysubstituted heterocyclic compounds is controlling the chemo- and regioselectivity of reactions. The distinct reactivity of the functional groups on this compound allows for a high degree of control in synthetic transformations. For example, under specific conditions, one functional group can be selectively modified while leaving the others intact. This selective manipulation is essential for building complex molecular architectures in a predictable and efficient manner. Modern synthetic methods are increasingly focused on achieving high chemo- and regioselectivity, often under metal-catalyst-free conditions, to produce structurally diverse molecules. nih.govresearchgate.net The ability to perform selective transformations is key to synthesizing complex target molecules without the need for extensive protecting group strategies.
Strategy Development for Novel Synthetic Methodologies
The unique reactivity of this compound and its derivatives can also drive the development of new synthetic methods. mdpi.com Research into the transformations of this compound can lead to the discovery of novel catalytic systems or reaction conditions. For example, exploring the intramolecular reactions between its functional groups could lead to new methods for synthesizing fused heterocyclic systems. The development of efficient, one-pot procedures starting from such intermediates is a major goal in modern organic synthesis, aiming for higher yields and better atom economy. researchgate.net The quest for novel synthetic strategies often involves using versatile building blocks to create new classes of compounds with interesting biological or material properties. mdpi.com
Integration into Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound—specifically the amino and hydroxymethyl groups—are capable of forming hydrogen bonds. The aromatic benzofuran core can participate in π-π stacking interactions. These non-covalent forces can be exploited to direct the self-assembly of molecules into well-defined, ordered structures such as gels, liquid crystals, or nanofibers. The ability of a molecule to self-assemble is highly dependent on its chemical structure and the interplay of various intermolecular forces. nih.gov By modifying the substituents on the benzofuran ring, it is possible to fine-tune these interactions and control the resulting supramolecular architecture, leading to materials with tailored properties.
Q & A
Q. What are the recommended synthetic routes for (3-Amino-6-bromobenzofuran-2-yl)methanol, and how can its purity be optimized?
The synthesis of benzofuran derivatives often involves cascade reactions, such as [3,3]-sigmatropic rearrangements and aromatization strategies. For this compound, key steps include:
- Bromo-substitution : Introduce bromine at the 6-position early to avoid side reactions.
- Amino-group protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired reactivity during coupling steps .
- Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges, conditioned with methanol and water, to isolate the compound from byproducts. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR to confirm the benzofuran backbone and substituent positions. The amino group’s resonance typically appears at δ 4.5–5.5 ppm, while the bromine’s inductive effect deshields adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for CHBrNO: ~256.97). Fragmentation patterns help identify structural motifs .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE effects or coupling constants) be resolved during structural elucidation?
Contradictions in NMR data may arise from dynamic processes (e.g., rotamerism) or crystallographic disorder. To address this:
- Variable-temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C.
- X-ray crystallography : Use SHELXL for refinement, particularly if disorder is suspected. Assign anisotropic displacement parameters to resolve overlapping electron density .
- DFT calculations : Compare experimental -values with computed coupling constants to validate proposed conformers .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Optimize reaction stoichiometry : For bromination, use 1.1 equivalents of N-bromosuccinimide (NBS) to minimize over-halogenation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution for amino-group introduction.
- Workup protocols : Quench reactions with ice-cold methanol to precipitate impurities while retaining the product in solution .
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
- Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with PBS containing 0.1% Tween-80 to enhance dispersibility.
- Derivatization : Temporarily convert the methanol group to a phosphate ester using POCl, improving water solubility. Reverse hydrolysis post-assay .
Data Analysis & Contradiction Management
Q. How should researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify intermediate bottlenecks.
- Mass balance analysis : Account for volatile byproducts (e.g., methyl bromide) lost during rotary evaporation.
- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, catalyst loading, and solvent polarity .
Q. What methodologies validate the absence of isomeric impurities in this compound batches?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to detect enantiomeric impurities.
- Dynamic NMR : Observe splitting of signals in -NMR if rotational isomers (e.g., due to the methanol group) are present.
- Single-crystal XRD : Resolve absolute configuration and confirm regiospecific bromine placement .
Methodological Best Practices
Q. What are the key considerations for crystallizing this compound?
- Solvent screening : Test methanol/water mixtures (70:30 v/v) at 4°C for slow crystallization.
- Anti-solvent diffusion : Layer hexane over a saturated DCM solution to induce nucleation.
- Data collection : For SHELXL refinement, collect high-resolution data (≤0.8 Å) to resolve light atoms (e.g., amino hydrogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
